![molecular formula C₂₆H₄₃NO₄S B1141898 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin CAS No. 133787-61-8](/img/structure/B1141898.png)

14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin

Descripción general

Descripción

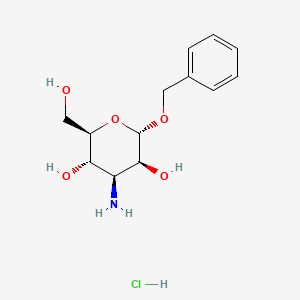

14-O-[(1-Amino-2-Methylpropan-2-yl)thioacetyl]Mutilin is a synthetic compound belonging to the family of thioureas that is widely used in scientific research as a tool to study the biochemical and physiological effects of various substances. This compound is also known as 14-O-AMPM, and is a derivative of the natural product mutilin, which is an antibiotic produced by the fungus Streptomyces lividans.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation :

- Novel pleuromutilin derivatives, including 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin, have been synthesized and shown to exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis, Escherichia coli, and Streptococcus agalactiae (Shang et al., 2013).

Pharmacokinetic Study in Broiler Chicken :

- A method was developed for the determination of this compound in chicken plasma. This study was essential for understanding the pharmacokinetics and potential therapeutic applications of this compound in veterinary medicine (Shang et al., 2018).

In Vivo Efficacy and Toxicity Studies :

- The efficacy and safety of this compound were evaluated in vivo. It was found effective against MRSA in mice and exhibited a favorable safety profile in toxicity studies (Zhang et al., 2015).

Cytochrome P450 Inhibition and Genotoxic Evaluation :

- The compound was evaluated for its potential to inhibit Cytochrome P450 enzymes and for genotoxicity using the Ames test. The results suggested moderate inhibitory potential against certain CYP enzymes and no significant genotoxicity (Fu et al., 2020).

HPLC-MS/MS Assay and Pharmacokinetics in Rats :

- A method for determining the compound in biological samples was developed. The study explored the pharmacokinetics, tissue distribution, and excretion of the compound in rats, providing essential information for its potential therapeutic use (Fu et al., 2019).

Inhibition of α-Hemolysin and Protective Effects :

- The compound was found to inhibit α-hemolysin produced by MRSA and protect Raw264.7 cells from injury induced by MRSA. This indicates its potential as a treatment for MRSA infections (Fu et al., 2021).

Mecanismo De Acción

Target of Action

It is categorized under antibacterials , suggesting that its targets could be bacterial cells or specific proteins within these cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 14-O-[(1-Amino-2-Methylpropan-2-yl)thioacetyl]Mutilin is not directly mentioned in the search results. Factors such as temperature, pH, and the presence of other substances could potentially influence its action. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature could affect its stability.

Propiedades

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(1-amino-2-methylpropan-2-yl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO4S/c1-8-24(6)13-19(31-20(29)14-32-23(4,5)15-27)25(7)16(2)9-11-26(17(3)22(24)30)12-10-18(28)21(25)26/h8,16-17,19,21-22,30H,1,9-15,27H2,2-7H3/t16-,17+,19-,21+,22+,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHAPCGDMNOXSA-ZHLRGWEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215532 | |

| Record name | 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133787-61-8 | |

| Record name | 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133787-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, [(2-amino-1,1-dimethylethyl)thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)